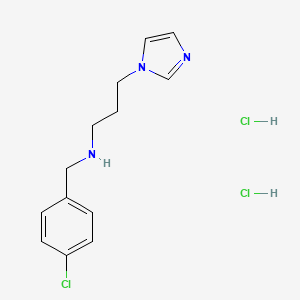![molecular formula C15H24N4 B6086437 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCPP is a derivative of piperazine and is commonly used as a pharmacological tool to study the effects of serotonin receptors in the central nervous system.
Wirkmechanismus
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine acts as a partial agonist at the 5-HT2C receptor subtype, which leads to the activation of downstream signaling pathways. The exact mechanism of action is still not fully understood, but it is believed that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine may alter the activity of various neurotransmitters in the brain, including serotonin and dopamine.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects, including alterations in mood, appetite, and anxiety levels. 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to increase the release of various hormones, including cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is a useful pharmacological tool for studying the effects of serotonin receptors in the central nervous system. However, there are some limitations to its use, including its potential for off-target effects and its relatively low potency compared to other pharmacological tools.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more potent and selective 5-HT2C receptor agonists that could be used as therapeutic agents for various disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine and its potential for off-target effects. Finally, there is a need for more research on the potential therapeutic applications of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine in various disease states.
Synthesemethoden
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexylamine with 2-chloropyrimidine followed by the addition of piperazine. The resulting compound can then be purified through various chromatographic techniques to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used extensively in scientific research to study the effects of serotonin receptors in the central nervous system. Specifically, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is used as a pharmacological tool to study the 5-HT2C receptor subtype, which is implicated in various physiological processes including appetite regulation, anxiety, and mood regulation.
Eigenschaften
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3,6-7,13-14H,2,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZLAQFMCTJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-methyl-4-phenylpiperazine](/img/structure/B6086395.png)

![3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)

![6-({4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B6086441.png)